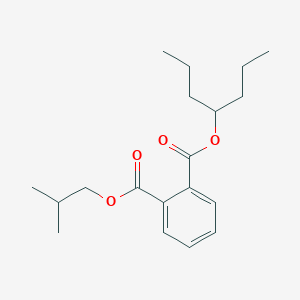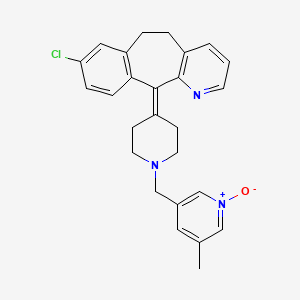
Rupatadine N-oxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rupatadine N-oxide is a derivative of rupatadine, a second-generation antihistamine and platelet-activating factor antagonist. Rupatadine is primarily used to treat allergic rhinitis and chronic urticaria. The N-oxide form of rupatadine is of interest due to its potential enhanced pharmacological properties and stability.
準備方法
Synthetic Routes and Reaction Conditions: Rupatadine N-oxide can be synthesized through the oxidation of rupatadine. One common method involves using titanium silicalite (TS-1) in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent. This process is efficient, safer, and greener compared to traditional batch reactors .
Industrial Production Methods: The industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: Rupatadine N-oxide undergoes various chemical reactions, including:
Oxidation: Conversion of rupatadine to its N-oxide form.
Reduction: Potential reduction back to rupatadine under specific conditions.
Substitution: Possible substitution reactions at the pyridine ring or piperidine moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of titanium silicalite (TS-1) as a catalyst.
Reduction: Catalytic hydrogenation or use of reducing agents like sodium borohydride.
Substitution: Various electrophiles and nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: this compound.
Reduction: Rupatadine.
Substitution: Derivatives with modified functional groups on the pyridine or piperidine rings.
科学的研究の応用
Rupatadine N-oxide has several applications in scientific research:
Chemistry: Used as a model compound to study oxidation reactions and the behavior of N-oxides.
Biology: Investigated for its potential effects on cellular processes and interactions with biological targets.
Medicine: Explored for its enhanced antihistaminic and anti-inflammatory properties compared to rupatadine.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.
作用機序
Rupatadine N-oxide exerts its effects by blocking histamine H1 receptors and platelet-activating factor receptors. This dual antagonistic activity reduces allergic symptoms such as nasal blockage, rhinorrhea, itching, and swelling. The N-oxide form may offer improved binding affinity and stability, enhancing its therapeutic efficacy .
類似化合物との比較
Loratadine: Another second-generation antihistamine with similar H1 receptor antagonistic activity.
Desloratadine: A metabolite of loratadine with enhanced potency.
Cetirizine: A widely used antihistamine with similar therapeutic applications.
Fexofenadine: Known for its non-sedative properties and effectiveness in treating allergic conditions.
Uniqueness of Rupatadine N-oxide: this compound stands out due to its dual antagonistic activity against histamine H1 receptors and platelet-activating factor receptors. This unique combination provides a broader spectrum of anti-allergic effects, potentially making it more effective in treating complex allergic conditions .
特性
分子式 |
C26H26ClN3O |
|---|---|
分子量 |
432.0 g/mol |
IUPAC名 |
13-chloro-2-[1-[(5-methyl-1-oxidopyridin-1-ium-3-yl)methyl]piperidin-4-ylidene]-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaene |
InChI |
InChI=1S/C26H26ClN3O/c1-18-13-19(17-30(31)15-18)16-29-11-8-20(9-12-29)25-24-7-6-23(27)14-22(24)5-4-21-3-2-10-28-26(21)25/h2-3,6-7,10,13-15,17H,4-5,8-9,11-12,16H2,1H3 |
InChIキー |
KQTDHNFACRZETD-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C[N+](=C1)[O-])CN2CCC(=C3C4=C(CCC5=C3N=CC=C5)C=C(C=C4)Cl)CC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-isobutyl-1H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B13436063.png)

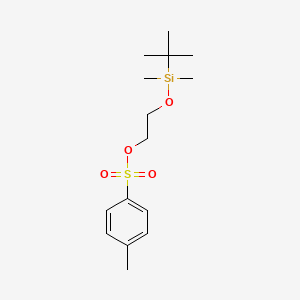

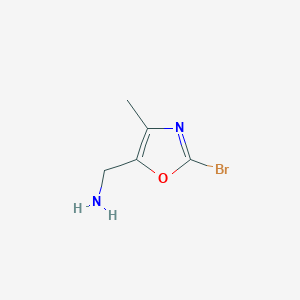
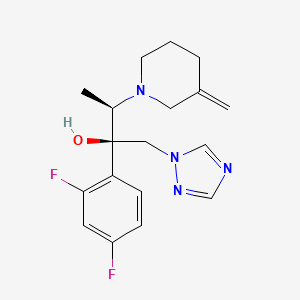
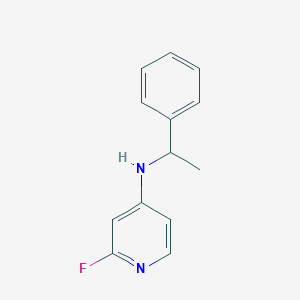
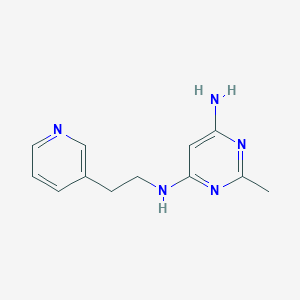

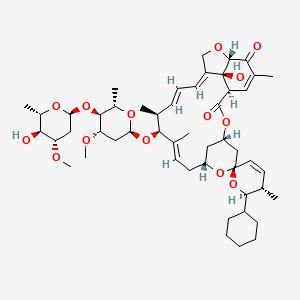
![5-(3,5-Dimethyl-1,2-Oxazol-4-Yl)-2-[2-(4-Methoxyphenyl)ethyl]-1-[2-(Morpholin-4-Yl)ethyl]-1h-Benzimidazole](/img/structure/B13436119.png)
![1-[(3,4-Difluorophenyl)methyl]azetidin-3-amine](/img/structure/B13436124.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-30-[4-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonylamino]piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B13436126.png)
